2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide
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Overview
Description
2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide is a complex organic compound that features a benzimidazole core, a piperidine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide typically involves multiple steps:
Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving suitable precursors.
Benzimidazole Synthesis: The benzimidazole core is formed via condensation reactions between o-phenylenediamine and carboxylic acids or their derivatives.
Coupling Reactions: The piperidine derivative is then coupled with the benzimidazole core using appropriate coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous-flow synthesis techniques to ensure high yield and purity . These methods are advantageous for scaling up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structure and functional groups.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of the target pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Compounds such as benzimidazole and its derivatives share the benzimidazole core structure.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives have similar piperidine ring structures.
Uniqueness
What sets 2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diisopropylacetamide apart is the combination of the benzimidazole core with the piperidine ring and the sulfanyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H36N4O2S |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
2-[1-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C24H36N4O2S/c1-16(2)28(17(3)4)23(30)15-31-24-25-20-9-7-8-10-21(20)27(24)14-22(29)26-12-18(5)11-19(6)13-26/h7-10,16-19H,11-15H2,1-6H3 |
InChI Key |
MLFGZIIAZXBDIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)N(C(C)C)C(C)C)C |
Origin of Product |
United States |
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